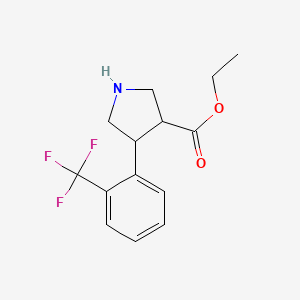

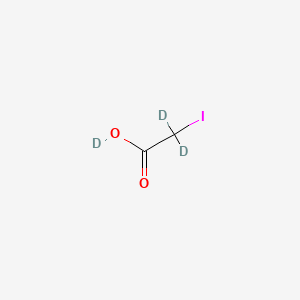

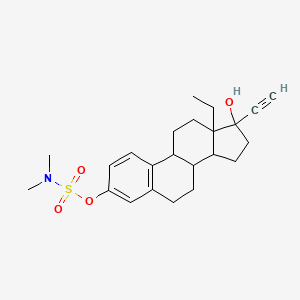

![molecular formula C23H34F3N5O7 B12301982 2-[3-[2-[[3-Methyl-1-oxo-1-[2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]amino]-2-oxoethyl]-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B12301982.png)

2-[3-[2-[[3-Methyl-1-oxo-1-[2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]amino]-2-oxoethyl]-2-oxoimidazolidin-1-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

AE-3763 is a peptide-based inhibitor of human neutrophil elastase. This compound has shown significant potential in scientific research due to its high solubility and stability in water. It is primarily used in the study of inflammatory diseases and has demonstrated efficacy in various in vivo models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AE-3763 involves multiple steps. The initial step includes the reaction of N-(benzyloxycarbonyl)-L-valine with paraformaldehyde and Ts-OH to form an oxazolidinone intermediate. This intermediate is then treated with trimethyl trifluoromethylsilane and CsF in THF to yield trifluoromethyloxazolidine. The oxazolidine ring is cleaved using ZnCl2 and NaBH4 in t-butyl methyl ether, resulting in a protected aminoalcohol. This aminoalcohol is deprotected using H2 over Pd(OH)2 in ethyl acetate to yield the free aminoalcohol. The final steps involve the condensation of this aminoalcohol with N-(benzyloxycarbonyl)-L-valyl-L-proline using EDC in dichloromethane, followed by deprotection and further condensation with an imidazolidinoneacetic acid derivative .

Industrial Production Methods

Industrial production methods for AE-3763 are not extensively documented. the synthesis route described above can be scaled up for industrial production with appropriate modifications to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

AE-3763 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using DMP in dichloromethane.

Reduction: Reduction reactions involve the use of ZnCl2 and NaBH4.

Substitution: Substitution reactions are employed in the synthesis process, such as the reaction with trimethyl trifluoromethylsilane.

Common Reagents and Conditions

Oxidation: DMP in dichloromethane.

Reduction: ZnCl2 and NaBH4 in t-butyl methyl ether.

Substitution: Trimethyl trifluoromethylsilane and CsF in THF.

Major Products Formed

The major products formed from these reactions include various intermediates such as trifluoromethyloxazolidine and protected aminoalcohols, which are further processed to yield the final compound, AE-3763 .

Scientific Research Applications

AE-3763 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study peptide-based inhibitors.

Biology: Investigated for its role in inhibiting human neutrophil elastase, which is involved in inflammatory responses.

Medicine: Explored for potential therapeutic applications in treating acute organ injury, acute respiratory distress syndrome, and chronic obstructive pulmonary disease

Industry: Utilized in the development of new drugs targeting inflammatory diseases

Mechanism of Action

AE-3763 exerts its effects by inhibiting human neutrophil elastase, a serine protease involved in the degradation of extracellular matrix proteins such as elastin and collagen. This inhibition helps reduce inflammation and tissue damage. The compound binds to the active site of the enzyme, preventing it from interacting with its natural substrates .

Comparison with Similar Compounds

Similar Compounds

Sivelestat sodium tetrahydrate: Another human neutrophil elastase inhibitor.

AEBSF hydrochloride: An irreversible inhibitor of serine proteases.

PMSF: An enzyme inhibitor that inactivates various proteases.

Uniqueness of AE-3763

AE-3763 stands out due to its high solubility and stability in water, making it more suitable for in vivo studies compared to other similar compounds. Its efficacy in reducing inflammation and improving survival rates in animal models further highlights its potential as a therapeutic agent .

Properties

IUPAC Name |

2-[3-[2-[[3-methyl-1-oxo-1-[2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]amino]-2-oxoethyl]-2-oxoimidazolidin-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34F3N5O7/c1-12(2)17(19(35)23(24,25)26)28-20(36)14-6-5-7-31(14)21(37)18(13(3)4)27-15(32)10-29-8-9-30(22(29)38)11-16(33)34/h12-14,17-18H,5-11H2,1-4H3,(H,27,32)(H,28,36)(H,33,34) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQQXRRWRZFGDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)CN2CCN(C2=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34F3N5O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

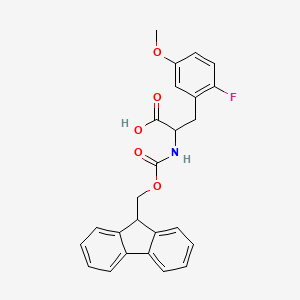

![(1-benzoyloxy-17-ethynyl-17-hydroxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12301915.png)

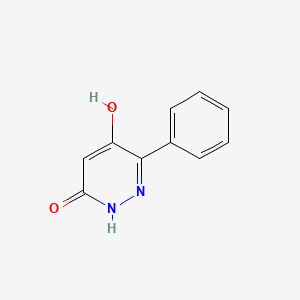

![potassium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12301916.png)

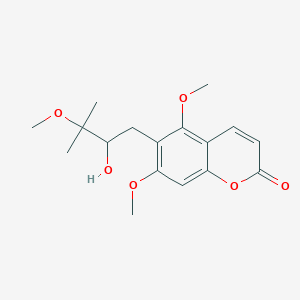

![methyl 3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12301930.png)

![Trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12301943.png)

![4-ethoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12301966.png)